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molecular formula C7H8N2O2 B024328 Ethyl 2,3-dicyanopropionate CAS No. 40497-11-8

Ethyl 2,3-dicyanopropionate

Cat. No. B024328
M. Wt: 152.15 g/mol
InChI Key: NPZOLWMDTPEVEI-UHFFFAOYSA-N
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Patent
US07902232B2

Procedure details

To a solution of ethyl cyanoacetate (916.0 g, 8.10 mol) in N,N-dimethylformamide (2.5 L) was added slowly glycolonitrile (700.0 g, 6.75 mol) in water (55% solution). To the mixture was added potassium carbonate (932.7 g, 6.75 mol), over 1.5 h, ensuring that the reaction temperature did not rise above 30° C. The reaction mixture was then stirred at room temperature overnight. The reaction mixture was filtered and the filtrate adjusted to pH 3 by addition of acid. The organic phase was separated and partially concentrated in vacuo. To the concentrate was added diethyl ether (1 L) and the solution was washed with water (5×1 L), dried (MgSO4) and concentrated in vacuo to give Preparation 46 (803 g).
Quantity
916 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
932.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
46
Quantity
803 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[C:9](#[N:12])[CH2:10]O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O>[C:1]([CH:3]([CH2:10][C:9]#[N:12])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
916 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
700 g
Type
reactant
Smiles
C(CO)#N
Name
Quantity
2.5 L
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
932.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
46
Quantity
803 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 30° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate adjusted to pH 3 by addition of acid
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the concentrate was added diethyl ether (1 L)
WASH
Type
WASH
Details
the solution was washed with water (5×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(#N)C(C(=O)OCC)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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